molecular formula C10H10O B13690208 3,7-Dimethylbenzofuran

3,7-Dimethylbenzofuran

Cat. No.: B13690208
M. Wt: 146.19 g/mol
InChI Key: NIYDFNQGKTVQRF-UHFFFAOYSA-N
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Description

3,7-Dimethylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The unique structural features of benzofurans make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, specifically, is characterized by the presence of two methyl groups attached to the benzofuran ring at positions 3 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,6-dimethylphenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Advanced techniques like continuous flow reactors and microwave-assisted synthesis are also employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzofuran ring .

Scientific Research Applications

3,7-Dimethylbenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethylbenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific structure and functional groups present on the benzofuran ring. Studies have shown that benzofuran derivatives can modulate various biological pathways, including those related to cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

  • 4,7-Dimethylbenzofuran
  • 2,3-Dimethylbenzofuran
  • 5,6-Dimethylbenzofuran

Comparison: 3,7-Dimethylbenzofuran is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. Compared to other dimethylbenzofurans, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities .

Biological Activity

3,7-Dimethylbenzofuran is an organic compound belonging to the benzofuran class, characterized by a fused benzene and furan ring structure. The unique positioning of methyl groups at the 3rd and 7th positions contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

The molecular formula of this compound is C10H10OC_{10}H_{10}O. Its structure can be represented as follows:

3 7 Dimethylbenzofuran C6H4(C4H4O)\text{3 7 Dimethylbenzofuran }\quad \text{C}_6\text{H}_4(\text{C}_4\text{H}_4\text{O})

This compound's structural attributes facilitate various chemical reactions, including oxidation and substitution, leading to a range of derivatives with potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert effects by:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease processes, potentially leading to therapeutic effects.
  • Receptor Modulation : It may bind to certain receptors, modulating biological pathways that are crucial for cellular functions.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For example, one study reported an IC50 value of 18.3 μM for the compound when tested on promyelocytic leukemia HL60 cells .
  • Antibacterial Properties : The compound has demonstrated antibacterial activity, making it a candidate for developing new antibiotics.
  • Antiviral Effects : Preliminary studies suggest potential antiviral properties, although further research is needed to confirm these findings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds. Below is a table summarizing the biological activities and IC50 values of selected compounds:

CompoundStructureIC50 (μM)Biological Activity
5-Cinnamoyl-6-hydroxy-3-phenylbenzofuranStructure12.3Antiproliferative
5-Cinnamoyl-6-hydroxy-7-methylbenzofuranStructure16.1Antiproliferative
5-Cinnamoyl-6-hydroxy-3,7-dimethylbenzofuranStructure18.3Antiproliferative
4-HydroxybenzofuranStructure-Antibacterial

Case Studies and Research Findings

  • Antiproliferative Activity Study : A study conducted on various benzofuran derivatives highlighted that modifications at the C3 and C7 positions significantly affect their antiproliferative activity against cancer cells. The presence of methyl groups at these positions enhances lipophilicity, which correlates with increased biological activity .
  • Antibacterial Activity Investigation : In vitro tests demonstrated that certain derivatives of this compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3,7-dimethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-7-4-3-5-9-8(2)6-11-10(7)9/h3-6H,1-2H3

InChI Key

NIYDFNQGKTVQRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CO2)C

Origin of Product

United States

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